molecular formula C16H12ClFN2O3 B7480357 3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one

3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one

Cat. No. B7480357
M. Wt: 334.73 g/mol
InChI Key: YLUQTYVSFTUIBT-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one involves the inhibition of various enzymes and proteins involved in cellular processes. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of various kinases and phosphatases involved in signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
Studies have demonstrated that 3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one can induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have antimicrobial properties, with studies demonstrating its effectiveness against various bacterial and fungal strains. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has shown promising results as an anticancer and antimicrobial agent, making it a valuable tool for research in these fields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one. One area of interest is the development of analogs of this compound with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, this compound has potential applications in various fields, such as drug development and agriculture, and further research is needed to explore these areas.

Synthesis Methods

The synthesis of 3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one involves the reaction of 5-chloro-2-methoxybenzyl chloride with 4-fluorophenylhydrazine in the presence of sodium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains.

properties

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3/c1-22-14-7-4-12(17)8-11(14)9-20-16(21)23-15(19-20)10-2-5-13(18)6-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUQTYVSFTUIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chloro-2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-one

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